Dexanabinol

Catalog No.
S525764
CAS No.
112924-45-5
M.F
C25H38O3
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexanabinol

CAS Number

112924-45-5

Product Name

Dexanabinol

IUPAC Name

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1

InChI Key

SSQJFGMEZBFMNV-PMACEKPBSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

solubility

Soluble in DMSO

Synonyms

1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol, 1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol, 11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl, 11-hydroxy-delta-8-DMH-THC, 11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl, 11-OH-delta(8)-THC-DMH, 5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol, 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-, 7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl, dexanabinol, HU 210, HU 211, HU 211, (6aR-trans)-isomer, HU-210, HU-211, HU210

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O

The exact mass of the compound Dexanabinol is 386.2821 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dexanabinol (CAS: 112924-45-5), also known as HU-211, is a synthetic cannabinoid derivative and the (+)-enantiomer of the highly potent CB1 agonist HU-210. In procurement and material selection, Dexanabinol is prioritized not for cannabinoid receptor activation, but for its complete lack of psychotropic activity combined with potent multi-target neuroprotective properties [1]. It functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a reactive oxygen species (ROS) scavenger, and a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. This unique pharmacological profile makes it an essential baseline compound for researchers modeling traumatic brain injury, ischemia, and neuroinflammation, as well as a critical stereospecific control in cannabinoid receptor assays.

Substituting Dexanabinol with its (-)-enantiomer, HU-210, or with natural phytocannabinoids fundamentally compromises experimental integrity. HU-210 is a potent CB1 receptor agonist (Ki = 0.061 nM) that induces severe psychotropic and hypothermic effects, which confound downstream readouts of neuroprotection and inflammation [1]. Conversely, substituting Dexanabinol with standard non-competitive NMDA antagonists like MK-801 (dizocilpine) introduces high-affinity, open-channel blockade that frequently results in severe behavioral toxicity and psychosis-like symptoms in in vivo models [2]. Furthermore, MK-801 lacks the secondary antioxidant and anti-TNF-α properties intrinsic to Dexanabinol. Procuring the exact (+)-enantiomer (HU-211) is therefore mandatory for workflows requiring clean NMDA antagonism and immunomodulation without CB1-mediated interference.

Enantiomeric Specificity for CB1 Receptor Bypass

Dexanabinol is the (+)-enantiomer of HU-210, but exhibits a profoundly different receptor binding profile. While the (-)-enantiomer HU-210 binds to the CB1 receptor with sub-nanomolar affinity (Ki = 0.061 nM), Dexanabinol has virtually no affinity for CB1 or CB2 receptors[1]. This stereospecificity ensures that Dexanabinol does not trigger the G-protein coupled signaling cascades associated with classical cannabinoids.

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound DataDexanabinol (HU-211): Negligible affinity
Comparator Or BaselineHU-210: Ki = 0.061 nM
Quantified Difference>1000-fold reduction in CB1 binding affinity
ConditionsIn vitro radioligand binding assays

Crucial for mainstream laboratory workflows where researchers must isolate NMDA-mediated or anti-inflammatory effects from CB1-driven psychotropic variables.

Low-Affinity, Use-Dependent NMDA Receptor Antagonism

Dexanabinol acts as a non-competitive NMDA receptor antagonist. In cultured cortical neurons, it dose-dependently inhibits NMDA-mediated neurotoxicity with an EC50 of 3.8 µM. Furthermore, it competitively inhibits the binding of the standard high-affinity channel blocker [3H]MK-801 with a Ki of 11.0 µM [1].

Evidence DimensionNMDA-mediated neurotoxicity inhibition and MK-801 displacement
Target Compound DataDexanabinol: EC50 = 3.8 µM; Ki = 11.0 µM
Comparator Or BaselineMK-801: High-affinity baseline standard
Quantified DifferenceProvides effective low-affinity blockade (Ki = 11.0 µM) compared to MK-801
ConditionsRat forebrain membranes and cultured cortical neurons

Provides a safer, low-affinity NMDA blockade that prevents excitotoxicity without the severe behavioral toxicity seen with high-affinity binders like MK-801.

Inhibition of Pro-Inflammatory TNF-α Production

Unlike standard NMDA antagonists, Dexanabinol possesses intrinsic anti-inflammatory properties. In complex neurotoxicity models (such as bortezomib-induced neuropathy), Dexanabinol inhibits the production of TNF-α with an IC50 ranging from 18.0 to 20.7 µM[1]. This dual-action capability significantly reduces neuroinflammation alongside excitotoxicity.

Evidence DimensionTNF-α production inhibition (IC50)
Target Compound DataDexanabinol: IC50 = 18.0 - 20.7 µM
Comparator Or BaselineLPS-stimulated baseline (100% TNF-α production)
Quantified DifferenceDose-dependent reduction of TNF-α to baseline control levels
ConditionsIn vitro neurotoxicity and macrophage models

Allows procurement of a single compound to simultaneously target excitotoxicity and neuroinflammation, streamlining complex in vivo disease modeling.

Precursor Suitability for Water-Soluble Prodrug Formulation

While Dexanabinol is highly lipophilic, its molecular structure (specifically its two hydroxyl groups) makes it an excellent precursor for water-soluble derivatives. Synthesis of glycinate ester and quaternary ammonium salt derivatives yields compounds that are highly soluble in water and rapidly hydrolyze to the active parent Dexanabinol in human blood, retaining the intrinsic NMDA receptor binding properties [1].

Evidence DimensionAqueous solubility and processability
Target Compound DataDexanabinol glycinate/ammonium esters: High aqueous solubility
Comparator Or BaselineUnmodified Dexanabinol: Highly lipophilic
Quantified DifferenceEnables aqueous formulation while maintaining rapid in vivo hydrolysis to the active parent
ConditionsIn vitro stability in water and human/rat blood

Critical for formulation scientists who need to overcome the aqueous solubility limitations of classical cannabinoids for intravenous or complex in vitro assay delivery.

Stereospecific Negative Control in Cannabinoid Assays

Because Dexanabinol (HU-211) lacks the sub-nanomolar CB1 affinity of its enantiomer HU-210, it is the ideal negative control compound. Researchers procure it to isolate true cannabinoid receptor-mediated effects from non-specific lipid membrane interactions in neuropharmacological assays [1].

Multi-Target Modeling of Traumatic Brain Injury and Ischemia

Dexanabinol is uniquely suited for in vivo models of stroke, TBI, and chemotherapy-induced peripheral neuropathy. By providing simultaneous low-affinity NMDA antagonism (EC50 = 3.8 µM) and TNF-α inhibition (IC50 ~ 18-20 µM), it eliminates the need to co-administer multiple single-target drugs (e.g., MK-801 plus a separate anti-inflammatory), simplifying experimental design[2].

Scaffold for Water-Soluble Neuroprotectant Formulation

In medicinal chemistry and formulation workflows, Dexanabinol serves as a proven precursor for synthesizing water-soluble prodrugs. Its derivatization into glycinate or ammonium esters allows for the creation of aqueous-compatible solutions that rapidly hydrolyze in blood, overcoming the traditional handling limitations of lipophilic cannabinoids [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

386.28209507 g/mol

Monoisotopic Mass

386.28209507 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R6VT8U5372

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Investigated for use/treatment in traumatic brain injuries and neurologic disorders.

Pharmacology

Dexanabinol is a synthetic, terpene-based cannabinoid derivative devoid of cannabinoid receptors 1 and 2 agonist activity and with potential neuroprotective, antiinflammatory and antineoplastic activities. Functioning as an N-Methyl-D-aspartate (NMDA) receptor antagonist, dexanabinol protects neuronal cells against NMDA and glutamate neurotoxicity. This agent also scavenges peroxy radicals and protects neurons from the damages of reactive oxygen species. Furthermore, dexanabinol inhibits the activity of nuclear factor kappa B (NF-kB), thereby preventing the expression of NF-kB target genes, such as tumor necrosis factor alpha, cytokines and inducible nitric oxide synthase. As a result, this agent may restore apoptotic processes in cancerous cells. NF-kB is activated in a variety of cancer cells and plays a key role in the regulation of apoptosis and cellular proliferation.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

112924-45-5

Wikipedia

Dexanabinol

Dates

Last modified: 08-15-2023
1: He X, Yang L, Wang M, Zhuang X, Huang R, Zhu R, Wang S. Targeting the Endocannabinoid/CB1 Receptor System For Treating Major Depression Through Antidepressant Activities of Curcumin and Dexanabinol-Loaded Solid Lipid Nanoparticles. Cell Physiol Biochem. 2017;42(6):2281-2294. doi: 10.1159/000480001. Epub 2017 Aug 17. PubMed PMID: 28848078.
2: Zanato C, Pelagalli A, Marwick KF, Piras M, Dall'Angelo S, Spinaci A, Pertwee RG, Wyllie DJ, Hardingham GE, Zanda M. Synthesis, radio-synthesis and in vitro evaluation of terminally fluorinated derivatives of HU-210 and HU-211 as novel candidate PET tracers. Org Biomol Chem. 2017 Mar 1;15(9):2086-2096. doi: 10.1039/c6ob02796b. PubMed PMID: 28210722.
3: Lin S, Li Y, Shen L, Zhang R, Yang L, Li M, Li K, Fichna J. The Anti-Inflammatory Effect and Intestinal Barrier Protection of HU210 Differentially Depend on TLR4 Signaling in Dextran Sulfate Sodium-Induced Murine Colitis. Dig Dis Sci. 2017 Feb;62(2):372-386. doi: 10.1007/s10620-016-4404-y. Epub 2016 Dec 19. PubMed PMID: 27995407.
4: Gorbunov AS, Maslov LN, Tsibulnikov SY, Khaliulin IG, Tsepokina AV, Khutornaya MV, Kutikhin AG. CB-Receptor Agonist HU-210 Mimics the Postconditioning Phenomenon of Isolated Heart. Bull Exp Biol Med. 2016 Nov;162(1):27-29. Epub 2016 Nov 23. PubMed PMID: 27878734.
5: López-Cardona AP, Sánchez-Calabuig MJ, Beltran-Breña P, Agirregoitia N, Rizos D, Agirregoitia E, Gutierrez-Adán A. Exocannabinoids effect on in vitro bovine oocyte maturation via activation of AKT and ERK1/2. Reproduction. 2016 Dec;152(6):603-612. PubMed PMID: 27798282.
6: He X, Zhu Y, Wang M, Jing G, Zhu R, Wang S. Antidepressant effects of curcumin and HU-211 coencapsulated solid lipid nanoparticles against corticosterone-induced cellular and animal models of major depression. Int J Nanomedicine. 2016 Oct 3;11:4975-4990. eCollection 2016. PubMed PMID: 27757031; PubMed Central PMCID: PMC5055126.
7: Yeh CM, Ruan T, Lin YJ, Hsu TH. Activation of cannabinoid CB1 receptors suppresses the ROS-induced hypersensitivity of rat vagal lung C-fiber afferents. Pulm Pharmacol Ther. 2016 Oct;40:22-9. doi: 10.1016/j.pupt.2016.06.002. Epub 2016 Jun 18. PubMed PMID: 27328978.
8: Eldeeb K, Leone-Kabler S, Howlett AC. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. J Basic Clin Physiol Pharmacol. 2016 May 1;27(3):311-22. doi: 10.1515/jbcpp-2015-0096. PubMed PMID: 27089415; PubMed Central PMCID: PMC5497837.
9: Liu T, Zheng Q, Qian Z, Wang H, Liu Z, Ren W, Zhang X, Han J. Cannabinoid-Elicited Conditioned Place Preference in a Modified Behavioral Paradigm. Biol Pharm Bull. 2016 May 1;39(5):747-53. doi: 10.1248/bpb.b15-00834. Epub 2016 Mar 1. PubMed PMID: 26935020.
10: Hollins SL, Zavitsanou K, Walker FR, Cairns MJ. Alteration of transcriptional networks in the entorhinal cortex after maternal immune activation and adolescent cannabinoid exposure. Brain Behav Immun. 2016 Aug;56:187-96. doi: 10.1016/j.bbi.2016.02.021. Epub 2016 Feb 26. PubMed PMID: 26923065.
11: Lishmanov YB, Maslov LN, Krylatov AV, Khaliulin IG. [MIMICKING ISCHEMIC PRECONDITIONING PHENOMENON THROUGH THE IMPACT ON THE CANNABINOID RECEPTORS: ROLE OF PROTEIN KINASE AND NO-SYNTHASE]. Ross Fiziol Zh Im I M Sechenova. 2015 Aug;101(8):909-20. Russian. PubMed PMID: 26591586.
12: Madeo G, Schirinzi T, Maltese M, Martella G, Rapino C, Fezza F, Mastrangelo N, Bonsi P, Maccarrone M, Pisani A. Dopamine-dependent CB1 receptor dysfunction at corticostriatal synapses in homozygous PINK1 knockout mice. Neuropharmacology. 2016 Feb;101:460-70. doi: 10.1016/j.neuropharm.2015.10.021. Epub 2015 Oct 20. PubMed PMID: 26498506.
13: Soni D, Smoum R, Breuer A, Mechoulam R, Steinberg D. Effect of the synthetic cannabinoid HU-210 on quorum sensing and on the production of quorum sensing-mediated virulence factors by Vibrio harveyi. BMC Microbiol. 2015 Aug 12;15:159. doi: 10.1186/s12866-015-0499-0. PubMed PMID: 26264142; PubMed Central PMCID: PMC4531395.
14: Khajehali E, Malone DT, Glass M, Sexton PM, Christopoulos A, Leach K. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor. Mol Pharmacol. 2015 Aug;88(2):368-79. doi: 10.1124/mol.115.099192. Epub 2015 Jun 4. PubMed PMID: 26044547.
15: Kokona D, Thermos K. Synthetic and endogenous cannabinoids protect retinal neurons from AMPA excitotoxicity in vivo, via activation of CB1 receptors: Involvement of PI3K/Akt and MEK/ERK signaling pathways. Exp Eye Res. 2015 Jul;136:45-58. doi: 10.1016/j.exer.2015.05.007. Epub 2015 May 16. PubMed PMID: 25989217.
16: Dion C, Haug C, Guan H, Ripoll C, Spiteller P, Coussaert A, Boulet E, Schmidt D, Wei J, Zhou Y, Lamottke K. Evaluation of the anti-inflammatory and antioxidative potential of four fern species from China intended for use as food supplements. Nat Prod Commun. 2015 Apr;10(4):597-603. PubMed PMID: 25973486.
17: Guggenhuber S, Alpar A, Chen R, Schmitz N, Wickert M, Mattheus T, Harasta AE, Purrio M, Kaiser N, Elphick MR, Monory K, Kilb W, Luhmann HJ, Harkany T, Lutz B, Klugmann M. Cannabinoid receptor-interacting protein Crip1a modulates CB1 receptor signaling in mouse hippocampus. Brain Struct Funct. 2016 May;221(4):2061-74. doi: 10.1007/s00429-015-1027-6. Epub 2015 Mar 15. PubMed PMID: 25772509.
18: Sticht MA, Jacklin DL, Mechoulam R, Parker LA, Winters BD. Intraperirhinal cortex administration of the synthetic cannabinoid, HU210, disrupts object recognition memory in rats. Neuroreport. 2015 Mar 25;26(5):258-62. doi: 10.1097/WNR.0000000000000338. PubMed PMID: 25714419.
19: Kinden R, Zhang X. Cannabinoids & Stress: impact of HU-210 on behavioral tests of anxiety in acutely stressed mice. Behav Brain Res. 2015 May 1;284:225-30. doi: 10.1016/j.bbr.2015.02.025. Epub 2015 Feb 20. PubMed PMID: 25707713.
20: England TJ, Hind WH, Rasid NA, O'Sullivan SE. Cannabinoids in experimental stroke: a systematic review and meta-analysis. J Cereb Blood Flow Metab. 2015 Mar;35(3):348-58. doi: 10.1038/jcbfm.2014.218. Epub 2014 Dec 10. Review. PubMed PMID: 25492113; PubMed Central PMCID: PMC4348386.

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